molecular formula C12H16ClNO3 B15292844 methyl (3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride

methyl (3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B15292844
M. Wt: 257.71 g/mol
InChI Key: NLDWJXSGMJNNNC-VZXYPILPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic organic compound It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Hydroxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a hydroxyphenyl group.

    Esterification: The carboxylate group is introduced through an esterification reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to a physiological response. The hydroxyphenyl group may play a key role in binding to the target, while the pyrrolidine ring could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate: Lacks the hydrochloride group.

    Rac-methyl (3r,4s)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride: Contains a methoxy group instead of a hydroxy group.

    Rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate sulfate: Contains a sulfate group instead of a hydrochloride group.

Uniqueness

Rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of both the hydroxyphenyl group and the hydrochloride salt, which can influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

methyl (3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c1-16-12(15)11-7-13-6-10(11)8-2-4-9(14)5-3-8;/h2-5,10-11,13-14H,6-7H2,1H3;1H/t10-,11+;/m0./s1

InChI Key

NLDWJXSGMJNNNC-VZXYPILPSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)O.Cl

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.